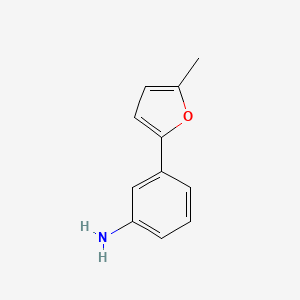

3-(5-Methylfuran-2-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5-methylfuran-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFFRNXUEKOLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355177 | |

| Record name | 3-(5-methylfuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298220-43-6 | |

| Record name | 3-(5-methylfuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298220-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 5 Methylfuran 2 Yl Aniline and Analogues

Direct Synthesis Approaches

Direct approaches are characterized by the formation of either the crucial carbon-nitrogen bond of the aniline (B41778) or the carbon-carbon bond linking the two aromatic rings.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. In the context of furan-substituted anilines, this strategy typically involves the reaction of a furan-containing aldehyde or ketone with an amine in the presence of a reducing agent. For instance, furanic aldehydes like furfural (B47365) can react with anilines to form an intermediate imine (or Schiff base), which is then reduced to the corresponding secondary amine. researchgate.net

The process is highly versatile and can be catalyzed by a range of systems. A ruthenium-based catalyst, [RuCl₂(p-cymene)]₂/Ph₂SiH₂, has proven effective for the reductive amination of aldehydes with anilines, tolerating a wide array of functional groups, including the furyl group. organic-chemistry.org Similarly, heterogeneous catalysts, such as copper-aluminoxide (CuAlOₓ), have been successfully employed in flow reactors for the reductive amination of furanic aldehydes, demonstrating the scalability and efficiency of this method. mdpi.com The reaction proceeds smoothly in solvents like methanol, which facilitates both the initial condensation to the imine and the subsequent hydrogenation step. mdpi.com

| Catalyst System | Reducing Agent/Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Diphenylsilane | Homogeneous catalyst, high chemoselectivity, tolerates many functional groups. | organic-chemistry.org |

| CuAlOₓ | H₂ | Heterogeneous catalyst used in a flow reactor, good for continuous processes. | mdpi.com |

| Ru-MACHO-BH | Isopropanol (Transfer Hydrogenation) | Base-free, chemoselective, low catalyst loading. | researchgate.net |

| Raney Ni | H₂ | Effective for direct amination of both carbonyl and hydroxyl groups in HMF. | nih.gov |

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between different aromatic systems. To construct the 3-(5-Methylfuran-2-yl)aniline framework, reactions like the Suzuki or Stille coupling are employed. These methods involve coupling a furan (B31954) derivative functionalized with a reactive group (e.g., a boronic acid or a stannane) with a similarly functionalized aniline derivative (e.g., a haloaniline).

For example, the synthesis of a furan-phenyl structure has been accomplished via a Stille coupling reaction, which utilizes a trialkyltin-substituted furan and a halogenated benzene (B151609) ring in the presence of a palladium catalyst. researchgate.net This approach offers a reliable method for creating the direct bond between the two heterocyclic and aromatic rings, forming the core skeleton of the target molecule. The choice of catalyst, ligands, and reaction conditions is critical to achieving high yields and preventing side reactions.

Multicomponent Reaction Strategies for Aminofuran Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. maastrichtuniversity.nl This strategy is particularly valuable for synthesizing complex heterocyclic structures like aminofurans from simple, readily available starting materials.

Isocyanides are exceptionally versatile reagents in MCRs due to the unique reactivity of the isocyanide carbon, which can exhibit both nucleophilic and electrophilic character. beilstein-journals.org The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs (I-MCRs). nih.gov

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. beilstein-journals.org The mechanism begins with the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final bis-amide product. nih.gov By carefully selecting bifunctional starting materials, these linear products can be guided toward cyclic structures, including those containing aminofuran motifs. beilstein-journals.org

The Passerini reaction, the first discovered I-MCR, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple building blocks.

A particularly effective MCR for the synthesis of highly substituted aminofurans involves the reaction of an aldehyde, an activated alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), and a nucleophilic species. nih.govacs.orgrsc.orgacs.org

In one common variant, the reaction between an isocyanide and DMAD generates a highly reactive 1:1 zwitterionic intermediate. This intermediate can be efficiently trapped by an aldehyde to produce 2-aminofuran derivatives in good yields. rsc.org A wide range of aromatic, aliphatic, and heterocyclic aldehydes can be used in this one-pot synthesis. organic-chemistry.org

Another approach utilizes N-heterocyclic carbenes (NHCs), generated in situ from thiazolium salts, as the nucleophilic species. The NHC reacts with an aldehyde and DMAD to afford highly substituted 3-aminofuran derivatives. acs.orgacs.org The reaction proceeds smoothly under mild conditions, and various substituted aldehydes, including electron-rich and electron-deficient aryl aldehydes as well as aliphatic aldehydes, are applicable. acs.org

| Nucleophile Source | Aldehyde | Alkyne | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexyl Isocyanide | 3-Nitrobenzaldehyde | DMAD | 2-Aminofuran | 69% | rsc.org |

| Cyclohexyl Isocyanide | Benzaldehyde | DMAD | 2-Aminofuran | 85% | organic-chemistry.org |

| Thiazolium Salt (Carbene) | 4-Chlorobenzaldehyde | DMAD | 3-Aminofuran | 86% | acs.org |

| Thiazolium Salt (Carbene) | Isobutyraldehyde | DMAD | 3-Aminofuran | 42% | acs.org |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign MCRs. maastrichtuniversity.nl A significant advancement has been the use of ionic liquids as recyclable solvents. rsc.orgdcu.ie Ionic liquids are non-volatile, thermally stable salts that are liquid at or near room temperature, and they can enhance reaction rates and selectivity. rsc.org

For the three-component synthesis of 2-aminofurans from aldehydes, DMAD, and cyclohexyl isocyanide, the use of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) as the reaction medium has been shown to be highly effective. organic-chemistry.org The reaction proceeds rapidly under mild conditions, affording high yields. A key advantage is that the ionic liquid can be recovered and reused for multiple cycles without a significant loss of activity, making the process more sustainable and economical. organic-chemistry.orgoiccpress.com The use of such green solvents aligns with the goal of reducing the environmental impact of chemical synthesis by minimizing the use of volatile and hazardous organic solvents. rsc.org

Strategies for Substituted Aminofuran Derivatives

The introduction of amino groups onto a furan ring or the construction of the furan ring from amine-containing precursors presents unique synthetic challenges. Modern organic synthesis has developed several sophisticated methods to address this, including stereoselective approaches, transition-metal catalysis, and intramolecular cyclizations.

Achieving stereoselectivity is crucial when synthesizing chiral molecules for pharmaceutical applications. In the context of furan-amines, stereoselective methods aim to control the three-dimensional arrangement of substituents. One notable strategy involves the synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. This method highlights the potential for controlling stereochemistry in furan ring synthesis. acs.org While direct stereoselective routes to this compound are not prominently detailed, the principles demonstrated in the synthesis of other substituted furan-amines are applicable. These often involve chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. mdpi.com Various metals, including palladium, copper, gold, iron, and ruthenium, are employed to construct furan and aniline moieties. acs.orgresearchgate.netpharmaguideline.com

Gold catalysts, for example, are effective in the dehydrative cyclization of heteroatom-substituted propargylic alcohols to form furans. organic-chemistry.org Similarly, palladium-catalyzed reactions, such as the oxidative cyclization followed by Heck coupling, can generate 3-alkenylbenzofurans, demonstrating a powerful method for furan annulation. nih.gov Copper has also been utilized in one-pot processes for synthesizing benzo[b]furans through intramolecular C–O bond formation. acs.org

Specific catalytic systems have been developed for highly functionalized furans. Ruthenium(II) catalyzes the [3+2] cycloaddition of diazodicarbonyl compounds to create functionalized furans, while cobalt(II) complexes can direct a metalloradical cyclization of alkynes with α-diazocarbonyls. acs.orgnih.gov These methods showcase the versatility of transition metals in overcoming synthetic hurdles and enabling the construction of diverse furan structures that can serve as precursors to furan-aniline compounds.

| Catalyst System | Reaction Type | Product | Reference |

| Gold (Au) | Dehydrative Cyclization | Substituted Furans | organic-chemistry.org |

| Palladium (Pd) | Oxidative Cyclization / Heck Coupling | 3-Alkenylbenzofurans | nih.gov |

| Iron (Fe) / Copper (Cu) | Intramolecular O-arylation | Benzo[b]furans | acs.org |

| Ruthenium (Ru) | [3+2] Cycloaddition | Highly Functionalized Furans | acs.org |

| Cobalt (Co) | Metalloradical Cyclization | Multisubstituted Furans | nih.gov |

Intramolecular cyclization is a powerful strategy for forming cyclic structures like the furan ring from an acyclic precursor. This approach often benefits from favorable reaction kinetics and stereochemical control. One method involves the cyclization of unsaturated acyloxy sulfone derivatives, which, upon deprotonation, form a carbanion that attacks an internal carbonyl group. nih.gov The resulting intermediate then dehydrates and isomerizes to yield a fused furan ring system. nih.gov

Gold catalysis is also prominent in intramolecular pathways. For instance, gold(I) catalysts can facilitate the cycloisomerization of 2-alkynylcycloalk-2-enols to generate fused furan rings. nih.gov Another gold-catalyzed approach involves the cyclization of diols and triols in aqueous nanomicelles, where the hydrophobic effect drives the necessary dehydration. organic-chemistry.org These methods provide efficient routes to the furan core, which can be further functionalized or built upon to create complex derivatives.

Synthesis of Related Furan-Aniline Analogues and Precursors

The synthesis of analogues and precursors is fundamental to exploring the structure-activity relationships of a target compound. This involves creating related molecules, such as chalcones, and developing efficient routes to the essential chemical building blocks.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important synthetic intermediates and possess a range of biological activities. scienceopen.com Chalcones containing both 5-methylfuran and aniline-related moieties are typically synthesized via the Claisen-Schmidt condensation. nih.goveurekaselect.com This reaction involves the base-catalyzed aldol (B89426) condensation of an aryl ketone with an aromatic aldehyde. scienceopen.comijpsr.com

In this context, 2-acetyl-5-methylfuran (B71968) serves as the ketone component, which is reacted with various substituted benzaldehydes (related to the aniline structure) to produce the target chalcones. ijpsr.com This method is highly versatile, allowing for the creation of a large library of chalcone (B49325) derivatives by simply varying the aldehyde component. nih.gov These chalcones can then serve as precursors for synthesizing other heterocyclic compounds. ijpsr.com

General Claisen-Schmidt Condensation for Furan-Based Chalcones

Reactant 1: 2-Acetyl-5-methylfuran

Reactant 2: Substituted Aromatic Aldehyde

Catalyst: Base (e.g., KOH, NaOH)

Product: Furan-containing chalcone derivative

The efficient synthesis of this compound and its analogues depends on the availability of functionalized starting materials. For the furan component, bio-based platform chemicals are a sustainable source. researchgate.net For example, 5-hydroxymethylfurfural (B1680220) (HMF), derived from carbohydrates, can be converted into a variety of furan building blocks. researchgate.nettue.nl Through hydrogenation, furfural can be converted to 2-methylfuran (B129897), a key precursor. nih.gov

Derivatization of the 5-Methylfuran Core

The 5-methylfuran core of this compound serves as a versatile platform for structural modification, enabling the synthesis of a wide array of analogues. The primary strategies for derivatization involve electrophilic substitution reactions on the electron-rich furan ring, such as hydroxyalkylation/alkylation and acylation. These reactions typically target the C5 position of the furan ring, which is activated by the oxygen atom.

Hydroxyalkylation/Alkylation:

This class of reactions involves the C-C coupling of 2-methylfuran (2-MF) with various carbonyl compounds, including aldehydes and ketones, to introduce longer carbon chains. rsc.org These reactions are typically catalyzed by solid acids, which offer advantages in terms of reusability and operational simplicity. Niobic acid catalysts, for instance, have demonstrated high activity and recyclability in the solvent-free hydroxyalkylation/alkylation (HAA) of 2-MF with furfural, yielding C15 fuel precursors. rsc.org The catalyst's performance is attributed to strong Brønsted acid sites on its surface. rsc.org Similarly, superacid resins like Nafion have been effectively used. In the reaction between 2-methylfuran and cyclohexanone, Nafion-212 resin can produce high-density biofuel precursors with yields as high as 89.1%. mdpi.combohrium.com The reaction conditions can be tuned to control whether the process stops at the initial hydroxyalkylation step or proceeds to the full alkylation product. bohrium.com

Acylation:

Friedel-Crafts acylation is another key method for functionalizing the methylfuran core. This reaction introduces an acyl group onto the furan ring, typically using a carboxylic acid or anhydride (B1165640) as the acylating agent and a solid acid catalyst. shareok.orgosti.gov Zeolite catalysts are commonly employed for the direct acylation of 2-methylfuran with carboxylic acids. shareok.org The reaction mechanism generally involves the activation of the acylating agent on the catalyst's acid sites to form an acyl intermediate, which then undergoes electrophilic attack on the furan ring. osti.govresearchgate.net This method provides a sustainable route to producing valuable chemicals like alkyl furan ketones, which are precursors for biorenewable surfactants. osti.gov

The following table summarizes representative derivatization reactions of the 2-methylfuran core.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydroxyalkylation/Alkylation | 2-Methylfuran, Furfural | Niobic Acid (NAC400), 120°C, 3h | C15 Fuel Precursor (5,5'-(furan-2-ylmethylene)bis(2-methylfuran)) | 90% | rsc.org |

| Hydroxyalkylation/Alkylation | 2-Methylfuran, Cyclohexanone | Nafion-212 resin | 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran) | 89.1% | mdpi.combohrium.com |

| Hydroxyalkylation/Alkylation | 2-Methylfuran, Butanal | Nafion-212, 323 K, 2h | 2,2'-butylidenebis[5-methylfuran] | 89.5% | mdpi.com |

| Acylation | 2-Methylfuran, Acetic Anhydride | Hβ Zeolite, 60°C, Fixed bed reactor | 2-Acetyl-5-methylfuran | Data not specified | researchgate.net |

| Acylation | 2-Methylfuran, Acetic Acid | ZSM-5 Zeolites, 160-180°C | 2-Acetyl-5-methylfuran | Data not specified | shareok.org |

| Acylation | 2-Methylfuran, n-Octanoic Anhydride | Al-MCM-41, 348−408 K | 2-Octanoyl-5-methylfuran | Data not specified | osti.gov |

Derivatization of the Aniline Moiety

The aniline moiety of this compound offers numerous opportunities for derivatization through reactions targeting either the aromatic ring or the amino group. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

C-H Functionalization of the Aromatic Ring:

Direct C-H functionalization has emerged as a powerful tool for modifying the aniline ring with high chemo- and regioselectivity. researchgate.net These methods allow for the conversion of aromatic C-H bonds into various carbon-carbon and carbon-heteroatom bonds, often under transition metal catalysis or catalyst-free conditions. researchgate.net

Ortho-Functionalization: Palladium-catalyzed reactions, often using a removable directing group like pyrimidine (B1678525), can achieve highly selective ortho-nitration of anilines, a transformation that is difficult with traditional methods. researchgate.net Similarly, chemo- and regioselective ortho-alkenylation of anilines has been developed. researchgate.net

Para-Functionalization: Acid-catalyzed hydroarylation of olefins using hexafluoroisopropanol (HFIP) as a solvent enables the selective functionalization of anilines at the para position. researchgate.net This method allows for the introduction of various alkyl groups. Chiral phosphoric acids can catalyze the para-selective C-H aminoalkylation of N-monosubstituted anilines with high enantioselectivity. researchgate.net

Reactions of the Amino Group:

The nucleophilic amino group is a primary site for derivatization.

N-Alkylation: Standard N-alkylation methods can be applied to introduce alkyl substituents to the amino group.

Radical-Tandem Reactions: The amino group can participate in more complex transformations. For instance, N,N-dialkylanilines can undergo efficient and stereoselective tandem reactions with electron-deficient alkenes, initiated by a photoinduced electron transfer (PET) process, leading to the formation of complex heterocyclic structures like tetrahydroquinolines.

The following table details several methods for the derivatization of the aniline moiety.

| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C-H Nitration | ortho | Palladium-catalyzed, pyrimidine directing group | ortho-Nitroanilines | researchgate.net |

| C-H Alkenylation | ortho | Catalytic system (unspecified) | ortho-Alkenylated anilines | researchgate.net |

| Hydroarylation | para | Olefins, Hexafluoroisopropanol (HFIP) | para-Alkylated anilines | researchgate.net |

| C-H Aminoalkylation | para | Isatin-derived ketimines, Chiral phosphoric acids | para-Aminoalkylated anilines | researchgate.net |

| Radical-Tandem Reaction | N- and C- (cyclization) | (5R)-5-menthyloxy-2,5-dihydrofuran-2-one, Photo-sensitizer | Tetrahydroquinoline derivatives |

Chemical Reactivity and Transformation Studies of 3 5 Methylfuran 2 Yl Aniline

Reactions Involving the Aniline (B41778) Nitrogen

The aniline portion of the molecule, characterized by the amino group (-NH₂) attached to a benzene (B151609) ring, is a key center for reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, making it susceptible to reactions with various electrophiles.

Nucleophilic Substitution Reactions

The nitrogen atom of 3-(5-Methylfuran-2-yl)aniline can act as a nucleophile in substitution reactions. While the nucleophilicity of aniline is somewhat diminished by the delocalization of the nitrogen's lone pair into the aromatic π-system, it remains sufficiently reactive to attack electrophilic centers. ucalgary.ca These reactions typically follow an SN2 mechanism when reacting with suitable substrates like primary alkyl halides.

For instance, the reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The general scheme for such a reaction involves the attack of the aniline nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Table 1: Representative Nucleophilic Substitution Reactions of the Aniline Moiety

| Reactant | Product | Reaction Type |

|---|---|---|

| Methyl Iodide | N-Methyl-3-(5-methylfuran-2-yl)aniline | N-Alkylation |

| Benzyl Bromide | N-Benzyl-3-(5-methylfuran-2-yl)aniline | N-Benzylation |

This table is illustrative and based on the general reactivity of anilines.

Formation of Amides and Other Nitrogen-Containing Derivatives

One of the most significant reactions of anilines is the formation of amides, which are crucial intermediates in organic synthesis and are present in many pharmaceuticals. nih.gov Amides are typically synthesized from this compound by reacting it with carboxylic acid derivatives, such as acyl chlorides or anhydrides. researchgate.net Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents. sphinxsai.com

The reaction with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines. researchgate.net These reactions highlight the versatility of the aniline nitrogen in forming various C-N bonds, leading to a wide array of nitrogen-containing derivatives. mdpi.com

Table 2: Synthesis of Nitrogen-Containing Derivatives from this compound

| Reagent | Derivative Type | Product Example |

|---|---|---|

| Acetic Anhydride (B1165640) | Amide | N-(3-(5-Methylfuran-2-yl)phenyl)acetamide |

| Benzoic Acid / DCC | Amide | N-(3-(5-Methylfuran-2-yl)phenyl)benzamide |

| Benzaldehyde | Imine (Schiff Base) | (E)-N-Benzylidene-3-(5-methylfuran-2-yl)aniline |

This table presents potential synthetic transformations based on established aniline chemistry.

Reactions of the Furan (B31954) Ring

The furan ring in this compound is an electron-rich heterocycle with diene character, making it a versatile participant in various transformations, including oxidation, dearomatization, and cycloaddition reactions. mdpi.com

Oxidation Reactions of the Furan Moiety

The furan ring is susceptible to oxidation, which can lead to ring-opening. Under certain oxidative conditions, often catalyzed by transition metals or acids, 2,5-disubstituted furans can be converted into 1,4-dicarbonyl compounds. rsc.org For this compound, this transformation would yield a substituted heptane-2,5-dione derivative. This reaction proceeds through intermediates like endoperoxides, ultimately cleaving the heterocyclic ring. This ring-opening is a valuable synthetic tool, transforming the stable aromatic furan into a flexible acyclic dicarbonyl compound suitable for further cyclizations.

Dearomatizing Transformations of the Furan Ring

Dearomatization reactions convert flat aromatic compounds into three-dimensional structures, which is a topic of growing interest in medicinal chemistry. acs.orgnih.govresearchgate.net The furan ring, due to its relatively low resonance energy, can undergo dearomatization through several pathways. mdpi.com Oxidative dearomatization, for example, can transform the furan into other heterocyclic systems or functionalized acyclic compounds. nih.gov Another approach involves transition-metal-mediated dearomatization, where complexation of the furan ring to a metal center activates it towards nucleophilic attack, leading to dearomatized products. These strategies provide access to complex molecular scaffolds from simple furan precursors.

Cycloaddition Reactions (e.g., Diels-Alder) of Aminofurans

The furan ring behaves as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The reactivity of the furan diene is enhanced by electron-donating groups. The aniline moiety, being an electron-donating group, is expected to increase the reactivity of the furan ring in this compound towards electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions.

These reactions typically yield 7-oxabicyclo[2.2.1]heptene derivatives. semanticscholar.org The reaction of furans with dienophiles like maleimides or dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-established method for constructing these bicyclic systems. nih.govmdpi.com The initial cycloadducts can then undergo further transformations, such as ring-opening, to generate highly substituted benzene derivatives.

Table 3: Representative Diels-Alder Reactions of Furan Derivatives

| Furan Diene | Dienophile | Product Type | Conditions | Ref. |

|---|---|---|---|---|

| 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | 7-Oxabicyclo[2.2.1]heptene | 80 °C | nih.gov |

| 2-Methylfuran (B129897) | Maleimide | 7-Oxabicyclo[2.2.1]heptene | Room Temperature | mdpi.com |

This table shows examples of Diels-Alder reactions with related furan compounds to illustrate the expected reactivity.

Transformations Involving Both Furan and Aniline Moieties

The dual reactivity of this compound allows for intramolecular cyclization strategies, leading to the formation of novel fused heterocyclic compounds. These transformations are of significant interest in synthetic and medicinal chemistry due to the potential for generating structurally diverse molecules with unique biological activities.

Ring Fusion and Heterocycle Annulation Reactions

The synthesis of fused quinoline (B57606) systems from this compound is a prominent example of heterocycle annulation. Classic named reactions in quinoline synthesis, such as the Doebner-von Miller, Skraup, and Combes reactions, provide established routes to these fused structures. These reactions leverage the nucleophilic character of the aniline nitrogen and the adjacent aromatic carbon to form a new six-membered nitrogen-containing ring.

In the context of this compound, these reactions would theoretically lead to the formation of furo[3,2-c]quinoline (B8618731) derivatives. The general approach involves the reaction of the aniline with α,β-unsaturated carbonyl compounds (Doebner-von Miller), glycerol (B35011) (Skraup), or β-diketones (Combes), typically under acidic conditions. The furan ring in the starting material would remain as a substituent on the newly formed quinoline core.

| Reaction Name | Reagents | Expected Product Type |

| Doebner-von Miller | α,β-Unsaturated carbonyl compounds, Acid catalyst | Substituted Furo[3,2-c]quinolines |

| Skraup | Glycerol, Sulfuric acid, Oxidizing agent | Furo[3,2-c]quinoline |

| Combes | β-Diketones, Acid catalyst | Substituted Furo[3,2-c]quinolines |

| Pfitzinger | Isatin (B1672199), Carbonyl compound, Base | Furo[3,2-c]quinoline-4-carboxylic acids |

While the general applicability of these reactions to anilines is well-documented, specific studies detailing the reaction conditions and yields for this compound are not extensively reported in publicly available literature. The presence of the furan moiety might influence the reactivity and regioselectivity of these cyclizations. For instance, the acid-labile nature of the furan ring could necessitate milder reaction conditions to prevent degradation.

Another potential avenue for ring fusion involves the palladium-catalyzed intramolecular cyclization of appropriately functionalized derivatives of this compound. Such reactions often proceed through C-H activation or intramolecular Heck-type reactions to form new carbon-carbon or carbon-nitrogen bonds, leading to the construction of diverse fused heterocyclic systems.

Studies on Reaction Mechanisms

The mechanisms of classical quinoline syntheses have been the subject of extensive study. These reactions generally proceed through a series of steps involving the formation of an enamine or imine intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration and aromatization.

Doebner-von Miller Reaction Mechanism: The reaction is believed to initiate with the 1,4-conjugate addition of the aniline to an α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization of the resulting β-anilino carbonyl compound. Dehydration and subsequent oxidation of the dihydroquinoline intermediate yield the final quinoline product. A proposed fragmentation-recombination mechanism has also been suggested based on isotope scrambling experiments. nih.govwikipedia.org

Skraup Reaction Mechanism: In the Skraup synthesis, glycerol is first dehydrated by sulfuric acid to form the highly reactive acrolein. The aniline then undergoes a Michael addition with the acrolein. The resulting intermediate undergoes cyclization, dehydration, and finally oxidation (often by nitrobenzene, which is concurrently reduced to aniline) to afford the quinoline ring. organicreactions.orgiipseries.orgwikipedia.orguop.edu.pk

Combes Quinoline Synthesis Mechanism: This reaction begins with the condensation of the aniline with a β-diketone to form an enamine intermediate. Under acidic conditions, this enamine undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the substituted quinoline. iipseries.orgcambridge.orgwikipedia.org

Pfitzinger Reaction Mechanism: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. The base hydrolyzes the amide bond of isatin to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.orgjocpr.com

For this compound, the key mechanistic step would be the intramolecular electrophilic attack of the intermediate onto the aniline ring at the position ortho to the amino group. The electronic properties of the 5-methylfuran substituent could potentially influence the rate and regioselectivity of this cyclization step. Further dedicated mechanistic studies on this specific substrate would be necessary to fully elucidate the reaction pathways and the role of the furan moiety in these transformations.

Applications in Medicinal Chemistry and Drug Discovery

Exploration of 3-(5-Methylfuran-2-yl)aniline as a Lead Compound

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The arylfuran-arylamine framework, exemplified by this compound, is considered a key component in the design of novel therapeutic agents. While specific studies singling out this compound as a lead compound for a particular disease are emerging, the broader class of furan-containing anilines is being extensively investigated. The versatility of this scaffold allows for the synthesis of large libraries of analogues, which can then be screened for a wide array of biological activities. The ability to readily modify both the furan (B31954) and aniline (B41778) rings enables chemists to fine-tune the physicochemical properties of the molecule, such as its solubility, lipophilicity, and electronic distribution, to optimize its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies focus on understanding the impact of various substituents on both the aniline and furan rings.

The aniline ring of this compound provides a prime location for chemical modification to explore SAR. The nature, position, and size of substituents on the aniline ring can dramatically affect the biological activity of the resulting analogues. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electron density of the aromatic ring and the basicity of the amino group, thereby influencing how the molecule interacts with its biological target.

Electron-withdrawing groups: The presence of halogens such as chlorine or fluorine on the aniline ring has been shown in related compound series to enhance anticancer activity. For example, in a series of quinazoline (B50416) derivatives, the presence of a 3-chloro-4-(3-fluorobenzyloxy) aniline moiety resulted in high antiproliferative activity.

Electron-donating groups: The introduction of methoxy (B1213986) groups on the aniline ring has been associated with potent anticancer effects in some contexts.

Position of substituents: The position of the substituent on the aniline ring (ortho, meta, or para) is also critical. Different positional isomers can exhibit vastly different biological activities due to steric and electronic effects that influence binding to target proteins.

Below is a hypothetical data table illustrating the impact of aniline ring substitutions on a specific biological activity, based on general principles observed in similar compound classes.

| Compound ID | Aniline Ring Substituent | Biological Activity (IC50, µM) |

| 1a | H (unsubstituted) | 15.2 |

| 1b | 4-Chloro | 8.5 |

| 1c | 4-Methoxy | 12.1 |

| 1d | 3-Nitro | 5.3 |

| 1e | 2,4-Dichloro | 6.8 |

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives, as specific public data is limited.

The furan ring is another key area for structural modification in the quest for enhanced biological activity. Modifications can include the introduction of various substituents at different positions of the furan ring or even its replacement with other heterocyclic systems. The methyl group at the 5-position of the furan ring in the parent compound is a starting point for such modifications.

Substitution at the 5-position: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or with aromatic rings can significantly impact the molecule's interaction with its target.

Introduction of other functional groups: The addition of groups like halogens or nitro groups to the furan ring can modulate its electronic properties and reactivity, potentially leading to enhanced biological effects.

Isosteric replacement: Replacing the furan ring with other five-membered heterocycles such as thiophene (B33073) or pyrrole (B145914) can help in understanding the importance of the oxygen heteroatom for the observed biological activity.

A hypothetical data table below illustrates the potential impact of furan ring modifications.

| Compound ID | Furan Ring Modification | Biological Activity (IC50, µM) |

| 2a | 5-Methylfuran | 15.2 |

| 2b | 5-Ethylfuran | 18.9 |

| 2c | 5-Bromofuran | 9.7 |

| 2d | Thiophene-2-yl | 22.4 |

| 2e | Furan (unsubstituted) | 17.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives, as specific public data is limited.

Investigation of Biological Activities

The furan-aniline scaffold has been investigated for a range of biological activities, with a primary focus on its potential as an antimicrobial and anticancer agent.

Furan derivatives have a long history of use as antimicrobial agents. The introduction of the this compound scaffold into new molecular structures is a promising strategy for the development of novel antibacterial and antifungal compounds. The mechanism of action of such compounds can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Research in this area often involves the synthesis of a series of analogues followed by screening against a panel of pathogenic bacteria and fungi. For example, Schiff bases derived from the reaction of this compound with various aldehydes could be synthesized and evaluated for their antimicrobial potential. The presence of the imine (-N=CH-) linkage in Schiff bases is often associated with enhanced biological activity.

A hypothetical data table summarizing the antimicrobial activity of some derivatives is presented below.

| Compound ID | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 3a | Staphylococcus aureus | 32 |

| 3b | Escherichia coli | 64 |

| 3c | Candida albicans | 16 |

| 3d | Pseudomonas aeruginosa | >128 |

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives, as specific public data is limited.

The development of new anticancer agents is a critical area of medicinal chemistry research. The furan-aniline scaffold has emerged as a promising framework for the design of novel cytotoxic agents. The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined to quantify their potency.

Derivatives of this compound could be designed to target various aspects of cancer cell biology, such as cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). SAR studies are crucial in this context to identify the structural features that lead to high potency and selectivity against cancer cells while minimizing toxicity to normal cells. For instance, studies on quinoxaline-arylfuran derivatives have shown that the presence of the phenyl-2-furan motif can lead to potent antiproliferative activity.

A hypothetical data table summarizing the anticancer activity of some derivatives is presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4a | MCF-7 (Breast) | 12.8 |

| 4b | A549 (Lung) | 9.2 |

| 4c | HCT116 (Colon) | 15.6 |

| 4d | PC-3 (Prostate) | 7.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives, as specific public data is limited.

Other Pharmacological Activities

While specific pharmacological data for this compound is continually emerging, the constituent furan and aniline motifs are well-established pharmacophores associated with a broad spectrum of biological activities. Furan derivatives, in particular, are noted for their diverse therapeutic potential. wisdomlib.orgorientjchem.org

Research into various furan-containing compounds has revealed significant pharmacological effects, including:

Antimicrobial Activity: Furan derivatives have been shown to possess antibacterial and antifungal properties. wisdomlib.orgijabbr.comresearchgate.net For example, nitrofurantoin (B1679001) is a furan-based drug used to treat urinary tract infections. wisdomlib.org Studies on other furan derivatives have demonstrated inhibition against bacteria such as Escherichia coli, Proteus vulgaris, Staphylococcus aureus, and Bacillus subtilis. researchgate.net

Anticancer Activity: Numerous compounds incorporating a furan ring have been investigated for their cytotoxic effects against various cancer cell lines. ijabbr.comresearchgate.netijabbr.com Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, for instance, have shown bioactivity against the HeLa cancer cell line. researchgate.net

Anti-inflammatory and Analgesic Properties: The furan scaffold is a component of molecules exhibiting anti-inflammatory and pain-relieving effects. wisdomlib.orgijabbr.comijabbr.com

Antiviral Activity: The furan nucleus is also a key feature in certain antiviral compounds. wisdomlib.orgijabbr.com

The presence of these well-documented activities within the broader class of furan and aniline derivatives suggests a strong potential for this compound to serve as a foundation for the development of new agents with similar pharmacological profiles.

Scaffold-Hopping and Privileged Structures in Drug Design

Scaffold-hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks that retain the biological activity of a known active compound but possess a different core structure. This approach is crucial for optimizing physicochemical properties, improving pharmacokinetic profiles, and navigating existing patent landscapes. The furan and aniline components of this compound are considered privileged scaffolds due to their frequent appearance in successful drug molecules.

Furan and Aniline as Key Scaffolds

Aromatic and heterocyclic rings are fundamental building blocks in drug discovery. nih.gov The furan and aniline moieties offer distinct advantages that make them valuable scaffolds:

Structural Rigidity and Planarity: Aromatic systems like furan and the phenyl ring of aniline provide a rigid, planar structure. This conformational constraint is critical for precise binding to the three-dimensional pockets of biological targets such as enzymes and receptors.

Versatile Non-Covalent Interactions: The conjugated π-electron systems of these rings enable them to participate in various non-covalent interactions essential for molecular recognition. These include π-π stacking with aromatic amino acid residues in proteins and forming hydrogen bonds, which can enhance binding affinity and selectivity. mdpi.com

Modulation of Physicochemical Properties: The furan ring, an electron-rich heterocycle, can engage in diverse electronic interactions with biomolecules. ijabbr.com The aniline moiety provides a key functional group (the amino group) that can act as a hydrogen bond donor and a site for further chemical modification. Together, these scaffolds influence a molecule's lipophilicity, solubility, and bioavailability. fastercapital.com

Strategies for Modifying Aromatic Cores for Improved Properties

Medicinal chemists employ several strategies to modify aromatic cores like furan and aniline to enhance the drug-like properties of a lead compound. mdpi.combiomedres.us These modifications aim to fine-tune the molecule's efficacy, selectivity, and pharmacokinetic profile.

| Strategy | Description | Goal | Example |

|---|---|---|---|

| Varying Substituents | Adding, removing, or changing functional groups on the aromatic ring. | Optimize binding interactions, alter electronic properties, and improve selectivity. slideshare.net | Adding a methyl group to the furan ring or a halogen to the aniline ring. |

| Bioisosteric Replacement | Replacing a functional group or an entire ring with another that has similar physical or chemical properties. | Improve metabolic stability, enhance solubility, or reduce toxicity. slideshare.net | Replacing the furan ring with a thiophene or a phenyl ring with a pyridine. slideshare.net |

| Structure Extension | Adding new functional groups to probe for additional binding interactions with the target. slideshare.net | Increase binding affinity and potency. slideshare.net | Extending from the aniline nitrogen to reach a nearby pocket in an enzyme's active site. |

| Simplification of Structure | Removing non-essential parts of the molecule to create a simpler, easier-to-synthesize analog. mdpi.comslideshare.net | Reduce synthetic complexity and cost while retaining biological activity. slideshare.net | Reducing a complex fused ring system attached to the core scaffold to a single ring. |

Development of Novel Therapeutic Agents

The this compound framework serves as a versatile building block for the creation of new and complex therapeutic agents, particularly in the design of specific enzyme inhibitors.

Integration into Complex Molecular Architectures

The chemical reactivity of the furan and aniline moieties allows for their straightforward incorporation into larger, more complex molecular structures. The nucleophilic amino group of the aniline ring is a key handle for synthetic elaboration. It can readily participate in reactions to form amides, ureas, and sulfonamides, or it can be used in cyclization reactions to construct fused heterocyclic systems, which are common in many drug classes. Similarly, the furan ring can be functionalized or used as a stable aromatic core to which other pharmacophoric elements are attached. This synthetic tractability enables the construction of diverse chemical libraries for screening and lead optimization. nih.gov

Role in Inhibitor Design (e.g., Enzyme Inhibitors)

The aniline scaffold is a prominent feature in the design of numerous enzyme inhibitors, particularly kinase inhibitors, which are a cornerstone of modern cancer therapy. The aniline nitrogen and the adjacent phenyl ring often form critical hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases.

Derivatives based on the aniline core have shown potent inhibitory activity against a range of enzymes. For example, novel series of 2-substituted aniline pyrimidine (B1678525) derivatives have been rationally designed and evaluated as dual inhibitors of Mer and c-Met kinases, which are important targets in oncology. nih.gov Other research has focused on pyrimidine derivatives containing aniline moieties as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer treatment. nih.gov Furthermore, aniline derivatives have been incorporated into compounds designed as inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1) and tyrosinase. mdpi.comnih.gov

| Inhibitor Class | Target Enzyme/Protein | Role of Aniline Scaffold | Therapeutic Area |

|---|---|---|---|

| 2-Substituted Aniline Pyrimidines | Mer/c-Met Kinases | Forms key interactions in the kinase hinge region, serving as a core scaffold for dual inhibition. nih.gov | Oncology |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | Acts as a crucial component for binding to the EGFR active site. nih.gov | Oncology |

| Indolin-5-yl-cyclopropanamine Derivatives | Lysine Specific Demethylase 1 (LSD1) | Incorporated into privileged indoline (B122111) scaffold to achieve potent and selective inhibition. nih.gov | Oncology (AML) |

| Quinazolinone Derivatives | Tyrosinase | Serves as a core structure for compounds designed to inhibit melanin (B1238610) biosynthesis. mdpi.com | Dermatology |

The integration of the this compound structure into such inhibitor designs offers a promising strategy for developing novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies on 3-(5-Methylfuran-2-yl)aniline are not extensively reported in the literature, the known biological activities of furan (B31954) and aniline (B41778) derivatives allow for the exploration of its potential biological targets.

Derivatives of furan and aniline have been investigated for a range of biological activities, including antimicrobial and anticancer properties. xisdxjxsu.asiauomisan.edu.iq For instance, furan-containing compounds have been docked against various bacterial protein targets, such as dihydrofolate reductase, DNA gyrase, enoyl reductase, and methionine aminopeptidase (B13392206) in Escherichia coli. ijper.org Similarly, aniline derivatives have been studied as potential inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), which is implicated in cancer. nih.gov

Given these precedents, this compound could be a candidate for docking studies against a variety of enzymes and receptors. The furan ring, being an electron-rich heterocycle, can participate in π-π stacking interactions with aromatic residues in a protein's active site. ijper.org The aniline moiety, with its amino group, can act as a hydrogen bond donor, forming crucial interactions with the protein. nih.gov The methyl group on the furan ring can also contribute to hydrophobic interactions, potentially enhancing binding affinity.

A hypothetical molecular docking study of this compound might involve the following steps:

Target Selection: Based on the activities of similar compounds, potential targets could include bacterial enzymes or cancer-related kinases. ijper.orgnih.gov

Ligand and Protein Preparation: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). jbcpm.com

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the protein to predict the most favorable binding poses. xisdxjxsu.asiaijper.org

Analysis of Interactions: The resulting docked complexes would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to the binding affinity.

The binding affinity is often reported as a docking score, with more negative values indicating a stronger predicted binding. The inhibitory constant (Ki) can also be calculated from the binding affinity. xisdxjxsu.asia The results of such studies could guide the synthesis of derivatives of this compound with improved potency against specific biological targets.

| Potential Biological Target | Key Interacting Moieties of Ligand | Types of Interactions | Potential Therapeutic Area |

|---|---|---|---|

| Bacterial Enzymes (e.g., DNA Gyrase) | Furan Ring, Aniline NH2 | π-π Stacking, Hydrogen Bonding | Antibacterial |

| Cancer-Related Kinases (e.g., EGFR, CDK2) | Aniline NH2, Furan Ring | Hydrogen Bonding, Hydrophobic Interactions | Anticancer |

| Viral Proteases | Furan Ring, Aniline Moiety | Hydrophobic Interactions, π-π Stacking | Antiviral |

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and predicting the spectroscopic properties of molecules. als-journal.comnih.gov For this compound, DFT calculations can provide insights into its geometry, electronic distribution, and spectral characteristics.

Geometric Optimization and Electronic Properties: The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. Using a suitable basis set, such as B3LYP/6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. nih.gov From the optimized geometry, various electronic properties can be determined.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

Spectroscopic Property Predictions: DFT calculations can also be used to predict various spectroscopic properties, including:

¹H and ¹³C NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net These theoretical values can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Vibrational Frequencies: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. These can be compared with experimental IR spectra to identify characteristic functional groups.

UV-Visible Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. swinburne.edu.au

| Spectroscopic Technique | Predicted Data | Information Gained |

|---|---|---|

| ¹H NMR | Chemical shifts (δ, ppm) for each proton | Structural elucidation and confirmation |

| ¹³C NMR | Chemical shifts (δ, ppm) for each carbon | Carbon skeleton confirmation |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for functional groups | Identification of N-H, C-H, C=C, and C-O bonds |

| UV-Vis Spectroscopy | Maximum absorption wavelengths (λmax, nm) | Information on electronic transitions and conjugation |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often influenced by its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the furan and aniline rings.

Conformational Analysis: A potential energy surface scan can be performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This allows for the identification of the lowest energy (most stable) conformations. The planarity or non-planarity of the molecule in its ground state can have significant implications for its electronic properties and ability to interact with biological targets. For many 2-aryl substituted heterocyclic compounds, a non-planar conformation is often favored to minimize steric hindrance. nih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com An MD simulation of this compound, either in a vacuum or in a solvent, can reveal how the molecule's conformation changes over time at a given temperature. This can provide insights into its flexibility and the accessibility of different conformers.

When studying the interaction of this compound with a biological target, MD simulations of the ligand-protein complex can be performed. nih.gov These simulations can assess the stability of the binding pose predicted by molecular docking and provide information on the dynamics of the interactions between the ligand and the protein's active site. nih.gov Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex over the simulation time.

Prediction of Reactivity and Reaction Pathways

The electronic structure of this compound, with its electron-rich furan and aniline rings, suggests a rich and varied reactivity. Computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack and to explore potential reaction pathways.

Prediction of Reactive Sites: The nucleophilic and electrophilic sites in a molecule can be identified by analyzing its electronic properties. quora.comyoutube.com

Nucleophilic Sites: The nitrogen atom of the amino group, with its lone pair of electrons, is a primary nucleophilic center. quora.com The furan ring is also electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions. pharmaguideline.com The aniline ring is activated by the amino group, making the ortho and para positions susceptible to electrophilic attack.

Electrophilic Sites: While the molecule is generally electron-rich, regions of lower electron density can act as electrophilic centers. The carbon atoms attached to the electronegative oxygen and nitrogen atoms may exhibit some electrophilic character. youtube.com

The MEP map, as mentioned earlier, provides a visual representation of these reactive sites. Additionally, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at each atomic site towards nucleophilic, electrophilic, and radical attack.

Prediction of Reaction Pathways: The furan moiety is known to undergo a variety of reactions, including electrophilic substitution (nitration, halogenation, sulfonation, acylation), cycloaddition, and ring-opening reactions. pharmaguideline.com The aniline moiety can undergo reactions at the amino group (e.g., acylation, alkylation) and on the aromatic ring (electrophilic substitution).

Computational chemistry can be used to model the reaction mechanisms of this compound with various reagents. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for different pathways can be determined. This can help in predicting the most favorable reaction products under different conditions. For example, the regioselectivity of electrophilic substitution on the furan and aniline rings can be predicted by comparing the activation energies for attack at different positions.

| Reaction Type | Predicted Reactive Site(s) | Potential Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Furan ring (C5 position), Aniline ring (ortho/para to NH2) | Halogenated, nitrated, or acylated derivatives |

| N-Acylation/Alkylation | Amino group (-NH2) | Amide or secondary/tertiary amine derivatives |

| Diels-Alder Reaction | Furan ring (acting as a diene) | Bicyclic adducts |

| Oxidation | Furan ring | Ring-opened products |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(5-Methylfuran-2-yl)aniline. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms and the electronic environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, specific resonances are expected for the aromatic protons on the aniline (B41778) ring, the protons on the furan (B31954) ring, the amine (NH₂) protons, and the methyl (CH₃) protons. The splitting patterns of these signals, governed by spin-spin coupling, reveal the adjacency of protons, confirming the substitution pattern on both aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon environments. Distinct signals are observed for the carbons of the furan and aniline rings, as well as the methyl group carbon. For instance, in the related isomer 2-(5-methylfuran-2-yl)aniline, the furan carbon atoms resonate at signals such as 151.6 ppm, while the methyl group appears around 13.7 ppm. Similar characteristic shifts are anticipated for this compound, allowing for complete structural assignment. The characterization of new aniline derivatives and their polymers frequently relies on both ¹H and ¹³C NMR spectroscopy to confirm their structures. researchgate.netrsc.org

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Aniline Ring) | 6.5 - 7.5 | Multiplet (m) | The precise shifts and coupling constants depend on the substitution pattern. |

| Furan Ring | 6.0 - 6.5 | Doublet (d) | Two distinct signals for the two furan protons. |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | Shift can be variable and may exchange with D₂O. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. The parent compound has a molecular formula of C₁₁H₁₁NO and a calculated molecular weight of approximately 173.21 g/mol . nih.govmoldb.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

The analysis of fragmentation patterns in the mass spectrum offers further structural proof. Under ionization, the molecule breaks apart in a predictable manner, yielding fragment ions that correspond to stable substructures. Key fragmentation pathways would likely involve the cleavage of the bond between the furan and aniline rings and the loss of the methyl group. This technique is also crucial for identifying impurities in related compounds, such as halogenated aniline derivatives. researchgate.net

Key Molecular Ions for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [M]⁺ | ~173.21 | Molecular Ion |

| [M-CH₃]⁺ | ~158.19 | Loss of a methyl group |

| [C₅H₅O]⁺ | ~81.03 | Furan-methyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine, aromatic rings, and methyl group.

The N-H stretching vibrations of the primary amine group typically appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic furan and aniline rings produce signals in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org The presence and position of these bands provide a rapid and effective method for confirming the compound's identity and assessing its purity. IR spectroscopy is a standard technique used in the characterization of new aniline derivatives. researchgate.netresearchgate.net

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Aniline and Furan Rings) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Methyl Group) |

| 1500 - 1600 | C=C Stretch | Aromatic Rings |

| 1300 - 1400 | C-N Stretch | Aromatic Amine |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available in the search results, studies on related bitriazine molecules containing furan rings have been determined by X-ray analysis, revealing their molecular conformations and packing in the crystal lattice. researchgate.net Such an analysis for this compound would provide invaluable insight into its solid-state properties.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. It provides a quick and simple way to check for the presence of starting materials or byproducts.

Column Chromatography: This is a standard purification technique used to separate the desired product from unreacted starting materials and impurities. rsc.org Silica gel is a common stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is typically used as the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound with great accuracy. By using a suitable column and mobile phase, a chromatogram is produced where the area of the peak corresponding to this compound can be used to quantify its purity. Specialized methods like LC-SPE/NMR have been developed for the separation and identification of unknown impurities in complex aniline samples. researchgate.net

Emerging Research Directions and Future Perspectives

The study of 3-(5-Methylfuran-2-yl)aniline sits at the intersection of renewable chemistry and advanced functional materials. As a molecule derived from biomass precursors, it represents a sustainable building block for a variety of high-value applications. This article explores the emerging research directions and future potential of this compound, focusing on its role in materials science, catalysis, electrochemistry, and biomedicine, all within the context of sustainable chemical practices.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(5-Methylfuran-2-yl)aniline, and how do reaction conditions influence yield?

- Methodology : A four-step synthesis starting from commercially available sulfonyl chlorides or furan derivatives is commonly employed. For example, nitration followed by palladium-catalyzed hydrogenation can introduce the aniline group while preserving the furan moiety. Optimizing stoichiometry (e.g., 2.5 equiv of ethyl iodide for alkylation) and solvent systems (THF/water mixtures) improves yields up to 59% .

- Data Comparison :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | Conc. HNO₃, 100°C | 73 |

| Hydrogenation | 10% Pd/C, H₂ | 90 |

- Contradictions: Use of HNO₃/H₂SO₄ mixtures reduces yield (54%) due to over-nitration .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural characterization of this compound derivatives?

- Methodology : SHELX programs enable refinement of small-molecule X-ray diffraction data. ORTEP-3 generates thermal ellipsoid plots to visualize bond distortions and intermolecular interactions. For example, the furan ring’s planarity and aniline substituent angles can be validated against density functional theory (DFT) models .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.1–7.3 ppm) and aniline NH₂ (δ 4.5–5.5 ppm, broad).

- IR Spectroscopy : Confirm C-O-C (furan, ~1250 cm⁻¹) and N-H stretches (aniline, ~3400 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the 5-methylfuran substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-donating methyl group on furan enhances nucleophilicity at the aniline’s para position. Computational analysis (e.g., Multiwfn) reveals localized electron density at the NH₂ group, facilitating Buchwald-Hartwig amination or Ullmann couplings. Compare Fukui indices to predict regioselectivity .

Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields for nitro intermediates of this compound?

- Methodology : Competing pathways include incomplete nitro reduction or furan ring hydrogenation. Kinetic studies under varying H₂ pressures (1–5 atm) and catalyst loadings (5–20% Pd/C) reveal optimal conditions to suppress side reactions. In-situ FTIR monitors nitro group conversion .

Q. Can this compound serve as a ligand in transition-metal complexes for luminescent materials?

- Methodology : Coordinate to Pt(II) or Ir(III) centers via the aniline nitrogen and furan oxygen. X-ray crystallography confirms octahedral geometry, while photoluminescence studies (e.g., emission λmax ~450–500 nm) correlate with DFT-predicted HOMO-LUMO gaps. Compare quantum yields with analogues lacking methyl substitution .

Q. How do solvent polarity and substituent effects modulate the electrochemical behavior of this compound?

- Methodology : Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals oxidation peaks corresponding to furan ring (Epa ~1.2 V vs. Ag/AgCl) and aniline (Epa ~0.8 V). Solvent parameters (Kamlet-Taft) correlate with redox potential shifts. Contrast with 3-(furan-2-yl)aniline to isolate methyl group impacts .

Data Contradictions and Resolution

- Synthetic Yields : reports 59% overall yield via stepwise nitration/hydrogenation, while cites 79% for diazonium-based routes. Resolution: Evaluate scalability and purity requirements; diazonium methods may introduce byproducts requiring chromatography .

- Computational vs. Experimental Geometry : Multiwfn-predicted bond lengths may differ from crystallographic data (SHELX) due to solvent packing effects. Use periodic boundary conditions in DFT for accurate comparisons .

Applications in Advanced Research

- Pharmacological Probes : Derivative libraries for kinase inhibition screening (e.g., VEGFR2) leverage the furan’s bioisosteric properties. SAR studies focus on substituent effects on IC₅₀ .

- Polymer Chemistry : Incorporate into rod-coil block copolymers for optoelectronic materials. Monitor phase separation via TEM and charge mobility via space-charge-limited current (SCLC) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.